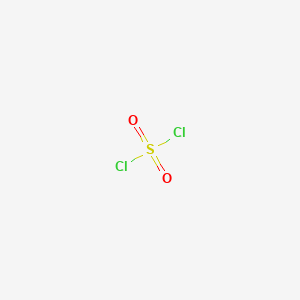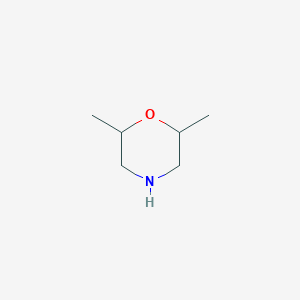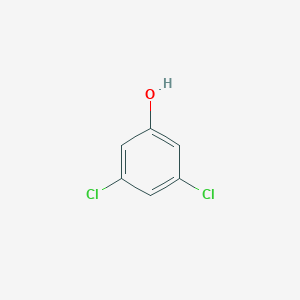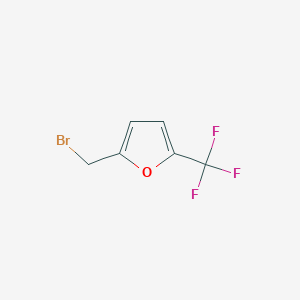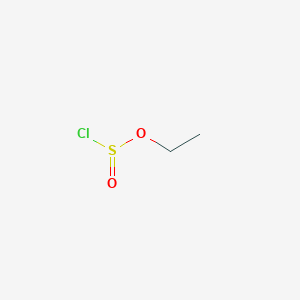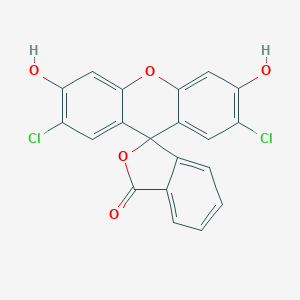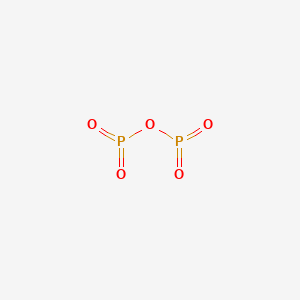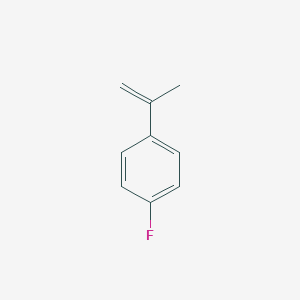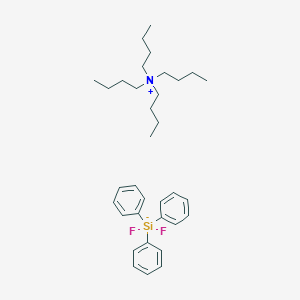
MeOSuc-Ala-Ala-Pro-Val-PNA
描述
MeOSuc-Ala-Ala-Pro-Val-pNA is a sensitive fluorogenic substrate of human leukocyte and porcine pancreatic elastase . It is an excellent, highly soluble, and specific substrate for a routine assay of human and rat leukocyte and porcine pancreatic elastases .
Synthesis Analysis
The synthesis of MeOSuc-Ala-Ala-Pro-Val-pNA has been reported in the literature . It has been used as a synthetic substrate for human leukocyte elastase .Molecular Structure Analysis
The molecular formula of MeOSuc-Ala-Ala-Pro-Val-pNA is C27H38N6O9 . The molecular weight is 590.6 g/mol . The IUPAC name is methyl 4- [ [ (2 S )-1- [ [ (2 S )-1- [ (2 S )-2- [ [ (2 S )-3-methyl-1- (4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate .Physical And Chemical Properties Analysis
The physical and chemical properties of MeOSuc-Ala-Ala-Pro-Val-pNA include its molecular weight of 590.6 g/mol and its molecular formula of C27H38N6O9 . It appears as a white to off-white solid .科学研究应用
Neutrophil Elastase and Proteinase 3 Substrate
MeOSuc-AAPV-PNA is a highly sensitive substrate for human and mouse neutrophil elastase (leukocyte elastase) and neutrophil proteinase 3 (PR-3, myeloblastin), but not cathepsin G nor chymotrypsin . This substrate can be used for in vitro assays with purified enzyme, or with biological fluids or conditioned medium .
Inflammatory Autoimmune Processes
Evaluating these enzymes is helpful to understanding inflammatory autoimmune processes . Neutrophil elastase is a serine proteinase that is secreted by neutrophils during inflammation to destroy pathogens .
Pathogen Clearance
A combinatorially selected activity-based probe revealed an unexpected substrate preference for oxidised methionine, which suggests a link to oxidative pathogen clearance by neutrophils .
Oxidative Damage
The oxidative activity of neutrophils may create rapidly cleaved elastase “super substrates” that directly damage tissue, while initiating a cycle of neutrophil oxidation that increases elastase tissue damage and further neutrophil recruitment .
Discrimination of Methionine Sulfoxide and Sulfone
Neutrophil elastase is specifically selective for the di-oxygenated methionine sulfone rather than the mono-oxygenated methionine sulfoxide . This preference for the sulfone form of oxidised methionine is especially significant .
Chronic and Acute Disorders
The destructive nature of neutrophil elastase forms an important part of the innate immune response to invading pathogens, but it is also responsible for the collateral host tissue damage observed in chronic conditions such as chronic obstructive pulmonary disease (COPD), and in more acute disorders such as the lung injuries associated with COVID-19 infection .
作用机制
Target of Action
MeOSuc-AAPV-PNA, also known as MeOSuc-AAPV-pNA or MeOSuc-Ala-Ala-Pro-Val-PNA, is a highly sensitive peptide substrate that is primarily targeted by both human and mouse neutrophil elastase (leukocyte elastase) and neutrophil proteinase 3 (PR-3, myeloblastin) . These enzymes play a crucial role in the immune response, particularly in inflammation .
Mode of Action
The compound interacts with its targets, neutrophil elastase and proteinase 3, through a process of hydrolysis . The hydrolysis of the substrate can be detected at 405-410 nm .
Biochemical Pathways
Proteinase 3 (PR3, myeloblastin) is a polymorphonuclear leukocyte serine proteinase that degrades matrix proteins including fibronectin, laminin, vitronectin, and collagen type IV to generate antimicrobial peptides . This degradation process is a key part of the immune response, particularly in inflammation .
Pharmacokinetics
The compound is soluble in dmso (>20 mm) or methanol (1 mg/ml), which could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
The hydrolysis of MeOSuc-AAPV-PNA by neutrophil elastase and proteinase 3 results in the release of free p-nitroanilide . This can be quantified by colorimetric detection at 405 nm , providing a measure of the activity of these enzymes.
Action Environment
The action of MeOSuc-AAPV-PNA is typically studied in vitro with purified enzymes or with biological fluids or conditioned medium
属性
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGCNNWNUERRZ-OSAZLGQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is MeOSuc-Ala-Ala-Pro-Val-pNA and what is its significance in research?
A1: MeOSuc-Ala-Ala-Pro-Val-pNA (also known as MeOSuc-AAPV-pNA) is a synthetic peptide commonly used as a chromogenic substrate for elastase enzymes, particularly human neutrophil elastase (HNE). [, , , ] This means that when elastase cleaves MeOSuc-AAPV-pNA, a colored product is released, allowing for the detection and quantification of elastase activity. This is crucial for studying the role of elastase in various biological processes and disease states.
Q2: How does MeOSuc-Ala-Ala-Pro-Val-pNA interact with its target, elastase, and what are the downstream effects?
A2: MeOSuc-Ala-Ala-Pro-Val-pNA binds to the active site of elastase, mimicking its natural substrates. [, ] The enzyme then cleaves the peptide bond between valine and p-nitroanilide (pNA). This cleavage releases pNA, which has a yellow color, enabling researchers to measure the rate of elastase activity by monitoring the increase in absorbance at 405 nm. [, ]
Q3: How does the structure of MeOSuc-Ala-Ala-Pro-Val-pNA influence its interaction with elastase?
A3: The specific amino acid sequence (Ala-Ala-Pro-Val) is crucial for the substrate's recognition and binding to elastase. [, ] Modifications to this sequence can significantly impact the substrate's affinity for the enzyme, affecting its overall efficacy as a substrate. For example, using a smaller substrate like pGlu-Pro-Val-pNA changes the type of inhibition observed with polyanionic chelators. []
Q4: What are some applications of MeOSuc-Ala-Ala-Pro-Val-pNA in scientific research?
A4: MeOSuc-Ala-Ala-Pro-Val-pNA is used in a variety of research applications, including:
- Screening for elastase inhibitors: By monitoring the decrease in pNA release in the presence of potential inhibitors, researchers can identify compounds that block elastase activity. [] This is particularly important in developing new drugs for diseases where excessive elastase activity is implicated, such as pulmonary emphysema and chronic obstructive pulmonary disease (COPD). [, ]
- Studying the role of elastase in disease models: MeOSuc-Ala-Ala-Pro-Val-pNA can be used to assess elastase activity in biological samples from animal models or patients, providing insights into the pathogenesis of diseases involving elastase dysregulation. []
- Investigating the enzymatic properties of elastase: This substrate helps in characterizing the kinetic parameters of elastase, such as Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km), which are crucial for understanding enzyme function. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)


